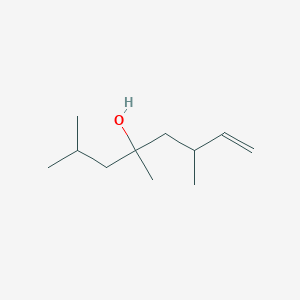
7-Octen-4-ol, 2,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Octen-4-ol, 2,4,6-trimethyl-: is an organic compound with the molecular formula C11H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the octene chain. This compound is notable for its unique structure, which includes three methyl groups and an octene backbone, making it a subject of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-4-ol, 2,4,6-trimethyl- typically involves the use of starting materials such as octene derivatives and methylating agents. One common method includes the alkylation of octene with methyl groups under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the addition of methyl groups to the octene backbone .
Industrial Production Methods: In industrial settings, the production of 7-Octen-4-ol, 2,4,6-trimethyl- can be achieved through large-scale chemical processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 7-Octen-4-ol, 2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohol derivatives.
Substitution: Halogenated compounds or amine derivatives.
科学的研究の応用
Chemistry: In chemistry, 7-Octen-4-ol, 2,4,6-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a model compound to understand the behavior of similar alcohols in biological systems .
Medicine: Its unique structure could be leveraged to design drugs with specific biological activities .
Industry: In industrial applications, this compound is used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of different industrial products .
作用機序
The mechanism of action of 7-Octen-4-ol, 2,4,6-trimethyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and reactivity. Additionally, the presence of methyl groups can affect the compound’s hydrophobicity and its interactions with lipid membranes .
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins, nucleic acids, and other biomolecules.
Hydrophobic Interactions: The methyl groups can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
- 7-Octen-2-ol, 2,6-dimethyl-
- 2,3,6-Trimethyl-7-octen-3-ol
- 2,4,4-Trimethyl-7-octen-3-ol
Comparison: Compared to these similar compounds, 7-Octen-4-ol, 2,4,6-trimethyl- is unique due to the specific positioning of its methyl groups and the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
特性
CAS番号 |
477765-12-1 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
2,4,6-trimethyloct-7-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-6-10(4)8-11(5,12)7-9(2)3/h6,9-10,12H,1,7-8H2,2-5H3 |
InChIキー |
RRWJHMSZFOHWEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(CC(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
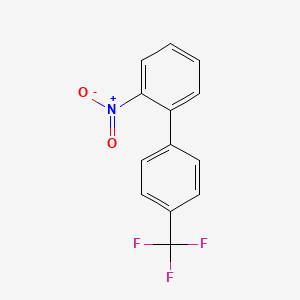

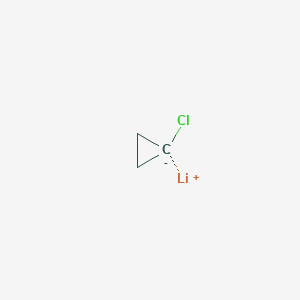
![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
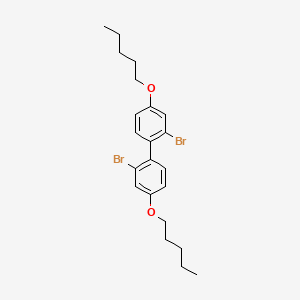
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
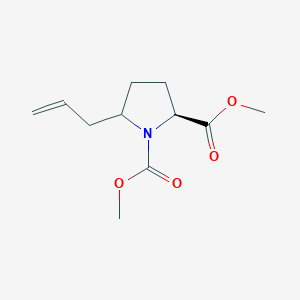
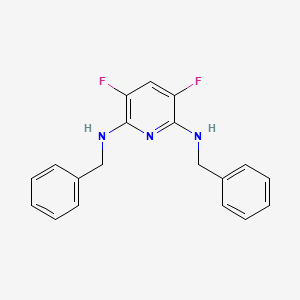
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
